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Compound of Interest

Compound Name: Sodium cresolate

Cat. No.: B8398330

In the realm of chemical synthesis, particularly in drug development and fine chemical
manufacturing, the choice of catalyst is paramount to achieving desired yields, selectivity, and
reaction efficiency. Alkali metal salts of cresols, namely sodium cresolate and potassium
cresolate, are often employed as catalysts or reagents in various organic transformations. This
guide provides an objective comparison of their catalytic performance, supported by available
experimental data and physicochemical properties, to aid researchers in catalyst selection.

Executive Summary

While direct, side-by-side quantitative comparisons of sodium cresolate and potassium
cresolate in the same reaction are not extensively documented in publicly available literature, a
strong inference of their relative catalytic efficacy can be drawn from studies on analogous
sodium and potassium phenoxides. The available data suggests that potassium cresolate is
generally a more active catalyst than sodium cresolate in reactions where the basicity of the
catalyst is a key driver, such as O-alkylation. This is attributed to the lower charge density and
greater polarizability of the potassium ion compared to the sodium ion, leading to a more
reactive "naked" cresolate anion. However, the choice of catalyst can also significantly
influence product selectivity, as observed in the Kolbe-Schmitt reaction.

Physicochemical Properties

The fundamental properties of sodium and potassium cresolates influence their behavior in a
reaction medium. The larger ionic radius of the potassium ion compared to the sodium ion is a
key differentiating factor.
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CAS Number 4549-72-8 3235-09-4 1121-70-6 ]
available
Molecular
C7H7NaO[1][2] C7H7KO C7H7NaOJ3] CsH7KO3[4]
Formula
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Molecular Weight 5] 146.23 g/mol [6] 130.12 g/mol [7] 190.24 g/mol [4]
Amber liquid[1] Data not readily White crystalline Data not readily
Appearance i . .
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Melting Point 30°C 30°C 35.5 °C[8] )
available
N ) 516.7 °C at 760 516.7 °C at 760 202 °C at 760 Data not readily
Boiling Point .
mmHg mmHg[6] mmHg[9] available
Data not readily Data not readily
o Soluble, forms a ) ]
Solubility in ) available, but available, but
caustic Soluble[3]
Water ) expected to be expected to be
solution[1][5]

soluble

soluble

Catalytic Performance Comparison

The difference in the alkali metal cation (Na* vs. K+) directly impacts the nucleophilicity and

basicity of the cresolate anion, leading to variations in catalytic activity and selectivity.

O-Alkylation (Williamson Ether Synthesis)

In O-alkylation reactions, such as the Williamson ether synthesis, the cresolate anion acts as a

nucleophile. A more "free" or less tightly bound anion will exhibit greater nucleophilicity and,

therefore, higher reactivity.

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.vulcanchem.com/product/vc1932747
https://www.chembk.com/en/chem/sodium%20o-cresolate
https://www.chembk.com/en/chem/Sodium%204-methylphenoxide
https://pubchem.ncbi.nlm.nih.gov/compound/Potassium-para-cresolate
https://www.vulcanchem.com/product/vc1932747
https://pubchem.ncbi.nlm.nih.gov/compound/4549-72-8
https://www.chemsrc.com/en/cas/3235-09-4_994246.html
https://pubchem.ncbi.nlm.nih.gov/compound/Sodium-p-methylphenolate
https://pubchem.ncbi.nlm.nih.gov/compound/Potassium-para-cresolate
https://www.vulcanchem.com/product/vc1932747
https://pubchem.ncbi.nlm.nih.gov/compound/4549-72-8
https://www.chembk.com/en/chem/Sodium%204-methylphenoxide
https://www.lookchem.com/ProductWholeProperty_LCPL526235.htm
https://www.chemsrc.com/en/cas/3235-09-4_994246.html
https://www.lookchem.com/casno1121-70-6.html
https://www.vulcanchem.com/product/vc1932747
https://pubchem.ncbi.nlm.nih.gov/compound/4549-72-8
https://www.chembk.com/en/chem/Sodium%204-methylphenoxide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8398330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e General Principle: In polar aprotic solvents, which are commonly used for Williamson ether
synthesis, potassium salts are generally more soluble and form looser ion pairs compared to
sodium salts. This is due to the larger size and lower charge density of the K+ ion, which is
less effectively solvated than the smaller Na* ion. This results in a more reactive, "naked"
alkoxide or phenoxide anion.

« Inference for Cresolates: Extrapolating from the behavior of phenoxides, potassium cresolate
is expected to be a more effective catalyst than sodium cresolate for O-alkylation reactions,
leading to higher reaction rates and potentially higher yields under the same conditions. Both
sodium and potassium hydrides are commonly used as strong bases to generate the
alkoxide in situ for this reaction.[10]

Cresol (Ar-OH) Deprotonation
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SN2 Attack
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Williamson Ether Synthesis Pathway

C-Alkylation vs. O-Alkylation Selectivity

The choice of the alkali metal cation can also influence the selectivity between C-alkylation and
O-alkylation of the cresolate anion. While O-alkylation is generally favored, C-alkylation can
occur, especially with more reactive alkylating agents. The nature of the cation can influence
the charge distribution in the cresolate anion and its aggregation state, which in turn can affect
the site of attack.

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction, a carboxylation of phenoxides, provides a clear example of how
the alkali metal cation dictates the regioselectivity of the reaction.
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e Sodium Phenoxide: When sodium phenoxide is reacted with carbon dioxide, the major
product is the ortho-isomer, salicylic acid.[11]

o Potassium Phenoxide: In contrast, using potassium phenoxide favors the formation of the
para-isomer, p-hydroxybenzoic acid.[11][12]

This difference is attributed to the coordination of the alkali metal ion with the phenoxide
oxygen and the incoming carbon dioxide molecule. The smaller sodium ion is thought to form a
tighter complex that favors the ortho position, while the larger potassium ion allows for
carboxylation at the sterically less hindered para position.[13] This principle can be extended to
cresolates, where the use of sodium cresolate would be expected to favor carboxylation at
the ortho position to the hydroxyl group, while potassium cresolate would favor the para
position.

With Potassium Cresolate

Potassium Cresolate Para-Carboxylation Product

With Sodium Cresolate

Sodium Cresolate + CO Ortho-Carboxylation Product
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Regioselectivity in the Kolbe-Schmitt Reaction

Experimental Protocols

Below are generalized experimental protocols for the O-alkylation of cresol using either sodium
or potassium cresolate, based on the Williamson ether synthesis. These protocols should be
adapted and optimized for specific substrates and reaction scales.

In situ Generation of Cresolate and O-Alkylation
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This protocol describes the formation of the cresolate in the reaction mixture followed by the
addition of the alkylating agent.

Materials:
e 0-, m-, or p-Cresol

e Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydride (KH, 30%
dispersion in mineral oil)

e Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

o Alkyl halide (e.g., methyl iodide, ethyl bromide)

e Anhydrous diethyl ether

e Saturated agueous ammonium chloride solution

e Saturated aqueous sodium chloride solution (brine)

e Anhydrous magnesium sulfate or sodium sulfate

e Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:

o Preparation: Under a nitrogen atmosphere, add the cresol (1.0 eq) to a solution of anhydrous
DMF or THF in a round-bottom flask.

o Cresolate Formation: To the stirred solution, carefully add sodium hydride (1.1 eq) or
potassium hydride (1.1 eq) portion-wise at 0 °C. The mixture is then allowed to warm to room
temperature and stirred for 1 hour to ensure complete deprotonation.

» Alkylation: The reaction mixture is cooled back to 0 °C, and the alkyl halide (1.2 eq) is added
dropwise via a dropping funnel. The reaction is then stirred at room temperature or heated to
a specific temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC)
until the starting material is consumed.
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* Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of
ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic
layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium
sulfate, and filtered.

o Purification: The solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel or by distillation to afford the desired cresyl
ether.

Dissolve Cresol in Anhydrous Solvent

Add NaH or KH at 0°C, then stir at RT

Add Alkyl Halide at 0°C, then react at RT or heat

Quench, Extract, and Wash

Dry, Evaporate, and Purify

End Product
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General Experimental Workflow for O-Alkylation

Conclusion

Based on the principles of ionic interactions and reactivity trends observed for analogous
phenoxides, potassium cresolate is generally the better catalyst for reactions where a highly
reactive cresolate anion is desired, such as in O-alkylation. The larger size and lower charge
density of the potassium ion lead to a more "naked" and thus more nucleophilic cresolate.

However, the choice of catalyst is not solely based on reactivity. For reactions where
regioselectivity is critical, such as the Kolbe-Schmitt reaction, the choice between sodium and
potassium cresolate will dictate the primary isomer formed. Therefore, the selection of sodium
cresolate versus potassium cresolate should be made based on the specific desired outcome
of the reaction, considering both reaction rate and selectivity. For novel applications, it is
recommended to screen both catalysts to determine the optimal conditions for the desired
transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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